3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione
Description
3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a benzyl substituent at position 3 and a 1-ethyl-2-oxo-indol-3-ylidene moiety at position 5. TZDs are a well-established class of heterocyclic compounds with diverse pharmacological activities, including antidiabetic, anticancer, and neuroprotective effects . The benzyl group may enhance lipophilicity and receptor-binding specificity, while the indolylidene moiety could confer kinase-inhibitory or antiproliferative properties, as seen in structurally related compounds .
Properties
IUPAC Name |
(5Z)-3-benzyl-5-(1-ethyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-21-15-11-7-6-10-14(15)16(18(21)23)17-19(24)22(20(25)26-17)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJHXBOWEHPDFL-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-benzylthiazolidine-2,4-dione with 1-ethyl-2-oxo-1,2-dihydroindole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield the corresponding thiazolidine derivatives.
Substitution: The benzyl and indole moieties can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can lead to various substituted benzyl or indole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties, making it a candidate for drug development in various therapeutic areas:
Anticancer Activity
Research indicates that thiazolidine derivatives, including 3-benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This suggests potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Properties
In vitro studies have highlighted the antimicrobial activity of this compound against various bacterial strains. This property opens avenues for its use in developing new antimicrobial agents to combat resistant strains of bacteria .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development:
Interaction with Biological Targets
The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, it may inhibit specific kinases or transcription factors that play roles in cancer progression and inflammation .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of thiazolidine derivatives. Modifications to the benzyl and indole moieties have been explored to enhance potency and selectivity against target cells while minimizing toxicity .
Case Studies and Research Findings
Several studies provide evidence of the compound's efficacy and potential applications:
Clinical Trials
Conducting clinical trials to evaluate safety and efficacy in humans will be essential for translating laboratory findings into therapeutic applications.
Development of Novel Formulations
Exploring different formulations to enhance bioavailability and targeted delivery could improve therapeutic outcomes.
Combination Therapies
Investigating the compound's effectiveness in combination with existing therapies may provide synergistic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidinedione core is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The indole moiety may contribute to the compound’s ability to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Anticancer Thiazolidine-2,4-dione Derivatives
Key Insights :
- The target compound’s indolylidene group shares structural similarities with benzylidene-based TZDs (e.g., [127], [302]), which target kinase pathways. However, the ethyl-oxo modification on the indole ring may alter binding affinity or selectivity .
- Unlike [127], which shows melanoma-specific activity, the target compound’s indole moiety could broaden its applicability to other cancers, though experimental validation is needed.
Neuroprotective TZD Derivatives
Key Insights :
- The target compound’s 1-ethyl-2-oxo-indol group differs from T1/T2’s simpler indolylmethylene substituents. This modification may reduce GSK-3β affinity but improve metabolic stability or solubility .
- T1/T2 demonstrate low toxicity despite structural complexity, suggesting the target compound’s safety profile could be favorable if similar optimizations are present.
Antidiabetic TZD Derivatives
Key Insights :
- Current antidiabetic TZDs prioritize C-5 modifications (e.g., pyridinylbenzylidene) for PPAR-γ activation, whereas the target compound’s indolylidene moiety may shift its primary activity away from diabetes .
Structural Analogues: Isatin Derivatives
Isatin (indole-2,3-dione) derivatives, such as methisazone and isatin hydrazones, exhibit antiviral, anticonvulsant, and anticancer activities . The target compound’s 1-ethyl-2-oxo-indol group resembles isatin’s indole scaffold but includes an ethyl substitution that may enhance lipophilicity or receptor interactions. For example:
Key Differences :
Biological Activity
3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidine ring fused with an indole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazolidine derivatives possess notable anticancer properties. For instance, compounds similar to 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of thiazolidine derivatives found that certain analogs exhibited IC50 values lower than 10 µM against human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-withdrawing groups on the phenyl ring was noted to enhance activity significantly .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 | 5.0 |
| Compound B | WM793 | 7.5 |
| 3-Benzyl... | U251 | <10 |
Antimicrobial Activity
The thiazolidine framework has also been associated with antimicrobial properties. Studies have indicated that modifications to the thiazolidine structure can lead to enhanced antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A series of thiazolidine derivatives were tested against common pathogens such as E. coli and S. aureus. The results indicated that compounds with specific functional groups exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 10 |
| Compound D | S. aureus | 15 |
| 3-Benzyl... | C. albicans | <20 |
The proposed mechanisms for the biological activity of thiazolidine derivatives include:
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
- Inhibition of Cell Proliferation : Thiazolidine derivatives may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells .
- Antibacterial Mechanisms : The interaction with bacterial cell walls and inhibition of protein synthesis are among the suggested mechanisms for antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiazolidine derivatives. Key findings include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
